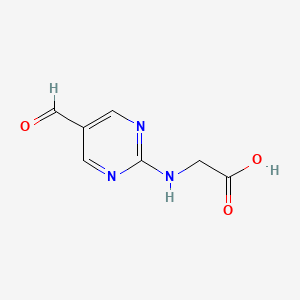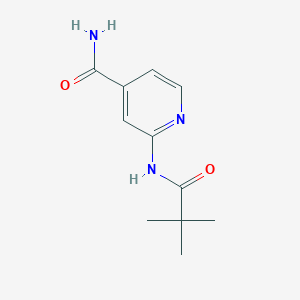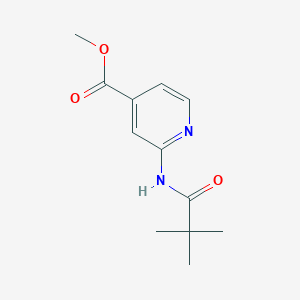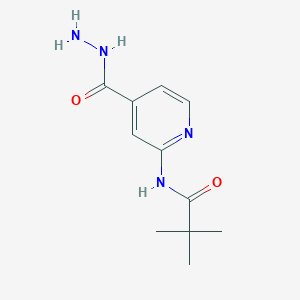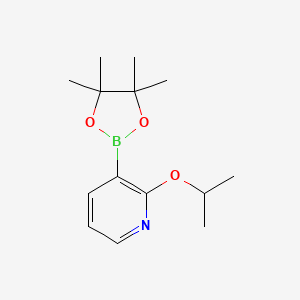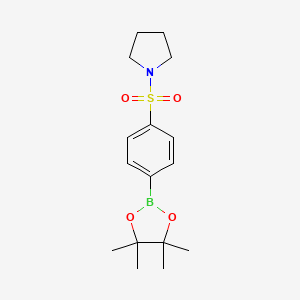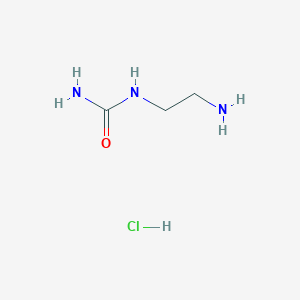
4-(哌啶-1-羰基)苯甲酸
描述
4-(Piperidine-1-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidine-1-carbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidine-1-carbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药应用
哌啶衍生物在制药行业中发挥着重要作用 . 它们存在于二十多种药物类别中,以及生物碱 . 例如,一系列2-氨基-4-(1-哌啶)吡啶衍生物被设计为临床克唑替尼耐药的间变性淋巴瘤激酶(ALK)和c-ros癌基因1激酶(ROS1)双重抑制剂 .
药物设计
含哌啶的化合物是药物构建中最重要的人工合成医药模块之一 . 根据Sci-Finder,在过去五年中发表了超过7000篇与哌啶相关的论文 .
生物活性哌啶的合成
开发快速且经济高效的合成取代哌啶的方法是现代有机化学的一项重要任务 . 这包括导致各种哌啶衍生物形成的分子内和分子间反应 .
羰基化合物的保护
哌啶催化的保护是一种创新的技术,用于保护各种羰基化合物在通用反应中起缩醛作用 . 该技术在碳水化合物化学、有机和药物化合物以及药物设计化学中至关重要 .
抗癌治疗
这些化合物在调节神经功能、神经传递、癌症机制和免疫反应方面具有潜力 . 这为未来的研究和发展提供了有希望的途径 .
神经传递的调节
作用机制
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to different downstream effects .
Pharmacokinetics
The compound’s molecular weight is 23307 , which could potentially influence its bioavailability.
Result of Action
Piperidine derivatives are known to have various physiological effects depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidine-1-carbonyl)benzoic acid. For instance, the compound should be stored in a sealed container in a dry room . This suggests that moisture and air exposure could potentially affect the compound’s stability and efficacy.
生化分析
Biochemical Properties
4-(Piperidine-1-carbonyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase, thereby affecting neurotransmission. Additionally, 4-(Piperidine-1-carbonyl)benzoic acid may interact with other biomolecules such as receptors and ion channels, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 4-(Piperidine-1-carbonyl)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation and survival. By modulating this pathway, 4-(Piperidine-1-carbonyl)benzoic acid can impact cell growth and differentiation. Furthermore, it may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4-(Piperidine-1-carbonyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and receptors. For instance, its interaction with acetylcholinesterase involves binding to the active site of the enzyme, leading to its inhibition . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, 4-(Piperidine-1-carbonyl)benzoic acid may modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity. It can also influence gene expression by binding to DNA or interacting with transcription factors, thereby regulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-(Piperidine-1-carbonyl)benzoic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to 4-(Piperidine-1-carbonyl)benzoic acid can lead to changes in cellular metabolism and function, including alterations in cell proliferation and differentiation
Dosage Effects in Animal Models
The effects of 4-(Piperidine-1-carbonyl)benzoic acid can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolism, while high doses may lead to toxic or adverse effects . For instance, low doses of 4-(Piperidine-1-carbonyl)benzoic acid have been shown to enhance cognitive function and memory in animal models, likely due to its inhibitory effects on acetylcholinesterase . High doses can lead to neurotoxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-(Piperidine-1-carbonyl)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism and function. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can have distinct biological activities . Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes and pathways . Understanding the metabolic pathways of 4-(Piperidine-1-carbonyl)benzoic acid is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(Piperidine-1-carbonyl)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . For instance, it may interact with organic anion transporters and other membrane proteins that facilitate its uptake and distribution within tissues . Understanding the transport and distribution mechanisms of 4-(Piperidine-1-carbonyl)benzoic acid is essential for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 4-(Piperidine-1-carbonyl)benzoic acid can influence its activity and function. This compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production . Understanding the subcellular localization of 4-(Piperidine-1-carbonyl)benzoic acid is crucial for elucidating its molecular mechanisms and optimizing its therapeutic potential.
属性
IUPAC Name |
4-(piperidine-1-carbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQPDDNFTHQPCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)
